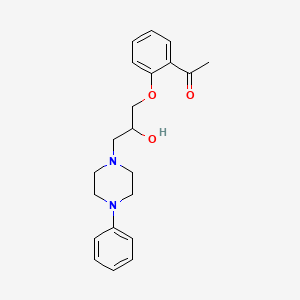

2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone

Beschreibung

2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone is a synthetic acetophenone derivative characterized by a hydroxypropoxy chain substituted with a 4-phenylpiperazinyl group. The compound’s structure comprises three key regions:

Eigenschaften

CAS-Nummer |

63990-85-2 |

|---|---|

Molekularformel |

C21H26N2O3 |

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

1-[2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]ethanone |

InChI |

InChI=1S/C21H26N2O3/c1-17(24)20-9-5-6-10-21(20)26-16-19(25)15-22-11-13-23(14-12-22)18-7-3-2-4-8-18/h2-10,19,25H,11-16H2,1H3 |

InChI-Schlüssel |

YZCWLXAKCWCVOV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone typically involves a nucleophilic substitution reaction between 2'-hydroxyacetophenone and a suitably functionalized phenylpiperazine derivative. The key intermediate is 3-chloro-1-(4-phenylpiperazin-1-yl)propan-2-ol, which reacts with 2'-hydroxyacetophenone under basic conditions to form the ether linkage.

Detailed Synthetic Procedure

-

- 2'-Hydroxyacetophenone

- 3-Chloro-1-(4-phenylpiperazin-1-yl)propan-2-ol

-

- Potassium carbonate (K2CO3) as the base

- Dimethylformamide (DMF) as the solvent

- Elevated temperature (typically 80°C)

- Reaction time: 20–24 hours under reflux conditions

-

- Deprotonation of the phenolic hydroxyl group of 2'-hydroxyacetophenone by potassium carbonate.

- Nucleophilic attack of the phenolate ion on the alkyl chloride moiety of 3-chloro-1-(4-phenylpiperazin-1-yl)propan-2-ol.

- Formation of the ether bond linking the acetophenone and phenylpiperazine fragments.

-

- Cooling the reaction mixture to room temperature.

- Pouring into ice water to precipitate the product.

- Extraction with ethyl acetate.

- Drying over sodium sulfate (Na2SO4).

- Concentration under reduced pressure.

- Purification by column chromatography using silica gel with an eluent system of ethyl acetate and petroleum ether.

Yield and Purity

- The reaction typically yields the target compound in good to moderate yields, often ranging from 60% to 80%.

- Purity is confirmed by spectroscopic methods such as FTIR, ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS).

- The compound is isolated as a solid with characteristic melting point and spectral data consistent with the proposed structure.

Analytical Data and Characterization

Comparative Summary of Preparation Methods

| Aspect | Description |

|---|---|

| Starting materials | 2'-Hydroxyacetophenone and 3-chloro-1-(4-phenylpiperazin-1-yl)propan-2-ol |

| Reaction type | Nucleophilic aromatic substitution (ether formation) |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Elevated, typically 80°C |

| Reaction time | 20–24 hours |

| Work-up | Extraction with ethyl acetate, drying, concentration, and chromatographic purification |

| Yield | 60–80% |

| Analytical confirmation | FTIR, ^1H-NMR, ^13C-NMR, HRMS |

Research Findings and Notes on Synthesis

- The reaction conditions are mild and reproducible, allowing for the synthesis of the compound with good selectivity and yield.

- The choice of potassium carbonate as the base is critical to avoid side reactions and to facilitate deprotonation without excessive degradation.

- DMF is preferred as a solvent due to its ability to dissolve both organic and inorganic reagents and to stabilize the transition state during the nucleophilic substitution.

- The purification step via column chromatography is essential to separate the target compound from unreacted starting materials and by-products.

- Spectroscopic data confirm the successful formation of the ether linkage and the integrity of the phenylpiperazine moiety, which is crucial for the biological activity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]acetophenone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Wissenschaftliche Forschungsanwendungen

2’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]acetophenone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s affinity for serotonin receptors makes it useful in studying neurotransmitter interactions.

Medicine: It has potential therapeutic applications due to its pharmacological properties, particularly in the treatment of psychiatric disorders.

Industry: It can be used in the development of new pharmaceuticals and chemical products.

Wirkmechanismus

The compound exerts its effects primarily through its interaction with serotonin receptors. It has been shown to have significant affinity for both 5-HT1A and 5-HT2A receptors. This interaction modulates the activity of these receptors, which are involved in various physiological processes, including mood regulation and cognition .

Vergleich Mit ähnlichen Verbindungen

Substituent Impact :

- Electron-withdrawing groups (e.g., Cl) : Increase lipophilicity and may enhance CNS penetration but elevate toxicity (e.g., o-chlorophenyl analog’s LD50 = 150 mg/kg) .

- Electron-donating groups (e.g., OCH3) : Improve water solubility (e.g., methoxy derivative’s dihydrochloride salt) .

- Piperazinyl vs. alkylamino groups: Piperazinyl moieties confer stronger receptor-binding versatility, while alkylamino groups (e.g., Acebutolol) favor beta-blocker activity .

Pharmacological Potential

Biologische Aktivität

2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone, commonly referred to as compound 63990-85-2, is a synthetic organic compound with notable biological activities. It features a complex structure characterized by the presence of a piperazine moiety, which is often associated with pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C21H26N2O3

- Molecular Weight : 354.443 g/mol

- Density : 1.163 g/cm³

- Boiling Point : 551.6 ºC

- Flash Point : 287.4 ºC

- LogP : 2.454 (indicates moderate lipophilicity)

These properties suggest that the compound may exhibit favorable characteristics for biological interactions, including permeability through biological membranes.

The biological activity of 2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone is largely attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. The piperazine ring is known to modulate various receptor pathways, which can lead to effects on mood, cognition, and behavior.

Key Biological Activities

-

Antidepressant Effects :

- Studies indicate that compounds with piperazine derivatives can exhibit antidepressant-like effects in animal models by enhancing serotonin and norepinephrine levels.

-

Anxiolytic Properties :

- Similar derivatives have shown promise in reducing anxiety behaviors in preclinical studies.

-

Antipsychotic Potential :

- The compound may influence dopaminergic pathways, suggesting potential use in managing psychotic disorders.

Case Studies

-

Study on Antidepressant Activity :

- A study evaluated the effects of various piperazine derivatives on depression models in rats. The results indicated that compounds similar to 2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone significantly reduced immobility time in the forced swim test, indicating potential antidepressant properties.

-

Anxiolytic Activity Assessment :

- In another study, the anxiolytic effects were assessed using the elevated plus maze test. Results showed that administration of the compound led to increased time spent in open arms, suggesting reduced anxiety levels.

Comparative Analysis

| Biological Activity | Compound | Effect Observed |

|---|---|---|

| Antidepressant | 2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone | Reduced immobility time |

| Anxiolytic | Similar Piperazine Derivatives | Increased open arm time |

| Antipsychotic | Piperazine Compounds | Modulation of dopaminergic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.